1-[3-(BENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2-FLUOROPHENYL)PIPERAZINE
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Overview
Description
1-[3-(BENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2-FLUOROPHENYL)PIPERAZINE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a triazoloquinazoline core, which is fused with a piperazine ring substituted with a fluorophenyl group and a phenylsulfonyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
The synthesis of 1-[3-(BENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2-FLUOROPHENYL)PIPERAZINE involves multiple steps, including the formation of the triazoloquinazoline core and the subsequent introduction of the piperazine and sulfonyl groups. Industrial production methods may involve parallel solid-phase synthesis and photocatalytic synthesis to achieve higher yields and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The phenylsulfonyl group can undergo oxidation reactions to form sulfone derivatives.
Reduction: The triazoloquinazoline core can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[3-(BENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2-FLUOROPHENYL)PIPERAZINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 1-[3-(BENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2-FLUOROPHENYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes essential for the survival and proliferation of cancer cells . The molecular targets include kinases and other signaling proteins involved in cell cycle regulation and apoptosis.
Comparison with Similar Compounds
1-[3-(BENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2-FLUOROPHENYL)PIPERAZINE can be compared with other similar compounds, such as:
Triazolothiadiazines: These compounds also contain a triazole ring fused with another heterocycle and exhibit similar biological activities.
Piperazine derivatives: Compounds like aripiprazole and quetiapine, which contain a piperazine ring, are used in the treatment of psychiatric disorders.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities.
Properties
IUPAC Name |
3-(benzenesulfonyl)-5-[4-(2-fluorophenyl)piperazin-1-yl]triazolo[1,5-a]quinazoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN6O2S/c26-20-11-5-7-13-22(20)30-14-16-31(17-15-30)23-19-10-4-6-12-21(19)32-24(27-23)25(28-29-32)35(33,34)18-8-2-1-3-9-18/h1-13H,14-17H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCTGUQUTFSRLLH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C3=NC4=C(N=NN4C5=CC=CC=C53)S(=O)(=O)C6=CC=CC=C6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN6O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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